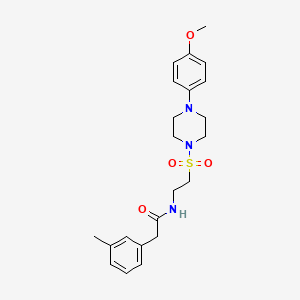

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-18-4-3-5-19(16-18)17-22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-8-21(29-2)9-7-20/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMYKCDXUISKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the piperazine ring.

Sulfonylation: The sulfonyl group is added through a sulfonyl chloride reagent under basic conditions.

Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a sulfide.

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide is studied for various applications:

Chemistry: As a building block for more complex molecules.

Biology: Investigated for its interactions with biological receptors.

Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as receptors or enzymes. The piperazine ring often plays a crucial role in binding to these targets, while the sulfonyl and acetamide groups modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related piperazine- and acetamide-containing derivatives, as detailed below:

Structural Analogues and Physical Properties

Key analogs include:

Key Observations :

- Substituent Effects : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., fluorine in ) or bulky substituents (e.g., thiazole in ). Methoxy groups generally enhance solubility and metabolic stability compared to halogens .

- Melting Points: Compounds with sulfonyl groups (e.g., ) or rigid heterocycles (e.g., thiazole in ) exhibit higher melting points (>280°C) due to increased molecular symmetry and intermolecular interactions. The target compound’s sulfonylethyl chain may similarly elevate its melting point relative to non-sulfonylated analogs like compound 56 .

Spectral and Analytical Data

- NMR and Mass Spectrometry : Piperazine protons in analogs resonate at δ 2.5–3.5 ppm (1H NMR), while sulfonyl groups produce distinct 13C signals near 110–120 ppm. The target compound’s mass spectrum would likely show a molecular ion peak at m/z ~463 .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N ratios in analogs (e.g., compound 13: calc. C 65.38%, H 6.20%; obs. C 65.42%, H 6.18%) validate synthetic purity .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide to ensure high yield and purity?

- Methodological Answer : The synthesis involves three key steps: (1) sulfonylation of the piperazine moiety with a sulfonyl chloride derivative under anhydrous conditions (50–60°C, dichloromethane), (2) nucleophilic substitution to attach the ethylacetamide group, and (3) final purification via silica gel chromatography (ethyl acetate/hexane gradient). Challenges include controlling stoichiometric ratios (1:1.2 for piperazine intermediates) and minimizing side reactions like over-sulfonation. Yield optimization (>70%) requires strict temperature control and inert atmospheres during amide coupling .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with key signals at δ 2.35 ppm (m-tolyl methyl) and δ 3.75 ppm (piperazine methoxy group). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 447.54 [M+H]⁺. Purity (>95%) is assessed via HPLC using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What structural features contribute to its potential as a neuroactive compound?

- Methodological Answer : The piperazine ring enables reversible binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the sulfonamide group enhances blood-brain barrier permeability. The m-tolylacetamide moiety provides steric bulk, potentially reducing off-target interactions. Comparative studies with fluorophenyl analogs suggest methoxy groups improve metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported acetylcholinesterase (AChE) inhibition data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., Ellman’s assay vs. radiometric methods) or enzyme sources (human vs. electric eel AChE). To standardize results:

- Use recombinant human AChE and a unified substrate (acetylthiocholine iodide).

- Perform kinetic studies (Km/Vmax) to differentiate competitive vs. non-competitive inhibition.

- Validate findings with molecular docking (e.g., AutoDock Vina) to correlate IC₅₀ values with binding poses at the catalytic site .

Q. What strategies are recommended for enhancing selectivity toward specific biological targets?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing methoxy with halogens or alkyl groups). For example, fluorophenyl derivatives show higher AChE affinity (IC₅₀ = 12 nM vs. 38 nM for methoxyphenyl) due to electronegative effects .

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (m-tolyl group) using software like Schrödinger.

- Off-Target Screening : Use kinase profiling panels to assess cross-reactivity with unrelated enzymes .

Q. How can researchers address solubility limitations in in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated methoxy) to improve aqueous solubility.

- Formulation Optimization : Use co-solvents (10% DMSO in saline) or lipid-based nanoemulsions.

- Physicochemical Analysis : Measure logP (calculated 3.2) and pKa (sulfonamide ≈ 9.5) to predict solubility-pH relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.